1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H9N3O4 and a molecular weight of 259.22 g/mol This compound is characterized by the presence of an indazole moiety linked to a pyrrolidine-2,5-dione structure through a carbonyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s worth noting that the pyrrolidine-2,5-dione scaffold is known for its versatility and ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .
Biochemical Pathways
Given the potential targets mentioned above, it’s likely that this compound affects pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the potential targets and pathways mentioned above, it’s likely that this compound has effects on cell cycle progression and cell volume regulation .
Action Environment
It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of indazole-3-carboxylic acid with pyrrolidine-2,5-dione in the presence of a coupling agent. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the carbonyl group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-[(1H-indol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione: This compound has an indole moiety instead of an indazole moiety, which may result in different biological activities and properties.
1-[(1H-benzimidazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione: The presence of a benzimidazole moiety may confer different chemical reactivity and biological effects.
1-[(1H-pyrrolo[2,3-b]pyridin-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione: This compound contains a pyrrolopyridine moiety, which may influence its interaction with molecular targets and pathways.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-9-5-6-10(17)15(9)19-12(18)11-7-3-1-2-4-8(7)13-14-11/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKHVSZBFUILBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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